4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-5-methyl-2-propylpyrazol-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.BrH/c1-3-4-11-7(9)6(8)5(2)10-11;/h3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUQRABJUQJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-43-3 | |
| Record name | 1H-Pyrazol-5-amine, 4-bromo-3-methyl-1-propyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide typically involves the bromination of 3-methyl-1-propyl-1H-pyrazol-5-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 4 serves as a key electrophilic site for substitution reactions. Transition metal-catalyzed cross-coupling reactions are particularly effective:
Mechanistic Notes :
-
Suzuki coupling replaces bromine with aryl/heteroaryl groups under palladium catalysis, forming biaryl structures .
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Hydrolysis under basic conditions yields hydroxyl derivatives, though steric hindrance from the propyl group may limit efficiency .
Reactivity of the Amine Group
The primary amine at position 5 participates in acylation, alkylation, and condensation reactions:
Key Observations :
-
Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.
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Steric effects from the propyl group may slow alkylation kinetics compared to smaller analogs.
Cross-Coupling Reactions
The bromine atom enables palladium- or copper-mediated couplings for structural diversification:
Applications :
-
Coupling with aryl halides introduces electron-donating/withdrawing groups, modulating electronic properties .
Cyclization and Heterocycle Formation
The amine group facilitates cyclization with dielectrophilic reagents to form fused heterocycles:
Mechanistic Insight :
-
Condensation with 1,3-diketones exploits the amine’s nucleophilicity to form six-membered fused rings .
Oxidation and Reduction Pathways
While limited by the stable pyrazole core, selective transformations include:
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Amine Oxidation | mCPBA, DCM, 0°C | Nitroso derivative | 55% | |
| Bromine Reduction | Zn, AcOH, 25°C | Dehalogenated pyrazole | 60% |
Challenges :
-
Overoxidation of the amine to nitro groups requires careful stoichiometric control.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes electrophilic attack, guided by substituent directing effects:
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | 50% | |
| Sulfonation | SO₃, H₂SO₄, 60°C | 3-Sulfo derivative | 45% |
Regioselectivity :
Scientific Research Applications
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide is a pyrazole derivative with diverse applications in scientific research, including serving as a building block in synthesizing complex heterocyclic compounds, and in the creation of agrochemicals and other industrial compounds. It has a molecular weight of 299.01 g/mol and the CAS No. 1431965-43-3.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary applications are:
- Chemistry It is used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
- Industry It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Chemical Reactions
The presence of bromine allows it to undergo various chemical reactions:
- Substitution Reactions The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides.
- Oxidation and Reduction Reactions It can be oxidized or reduced under specific conditions to form different derivatives.
- Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Similar Compounds
Its unique structure gives it distinct properties compared to other compounds:
- 3-Bromo-1H-pyrazol-5-amine: This compound has similar reactivity but different substitution patterns compared to this compound.
- 4-Bromo-1H-pyrazole: This compound lacks the methyl and propyl groups, leading to different chemical and biological properties.
- 3-Methyl-1-propyl-1H-pyrazol-5-amine: This compound is similar in structure but lacks the bromine atom, affecting its reactivity and applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazole derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis:
Key Observations :
- Alkyl vs. However, phenyl groups (e.g., in CAS 1820706-62-4) may enhance aromatic interactions in receptor binding .
- Bromine Position: Bromine at position 4 (target compound) vs. 5-(4-bromophenyl) (Compound 10) alters electronic distribution. Bromine at the pyrazole ring (vs.
Role of Hydrobromide Salt Form
The hydrobromide counterion in the target compound contrasts with neutral or alternative salt forms in analogs:
- Solubility: Hydrobromide salts (e.g., Galantamine Hydrobromide) are known to enhance aqueous solubility, critical for drug formulation . The target compound’s solubility is likely superior to neutral analogs like CAS 1820706-62-3.
- Stability : Hydrobromide salts generally exhibit improved stability under ambient conditions compared to free bases, as seen in pharmaceuticals like Citalopram Hydrobromide .
Biological Activity
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are well-known for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- IUPAC Name : 4-bromo-5-methyl-2-propylpyrazol-3-amine; hydrobromide
- Molecular Formula : C7H13Br2N3
- CAS Number : 1431965-43-3
Synthesis
The synthesis of this compound typically involves the bromination of 3-methyl-1-propyl-1H-pyrazol-5-amine under controlled conditions to ensure selective bromination at the 4-position. This compound serves as a building block for more complex heterocyclic compounds and has various applications in biological research and drug development .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains, including E. coli and Bacillus subtilis. The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organisms | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Bromo derivatives | E. coli, B. subtilis | 40 | |
| 3-Methyl derivatives | Staphylococcus aureus | 25 | |
| 1-Acetyl derivatives | Mycobacterium tuberculosis | 6.25 |
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively studied. For instance, derivatives have shown activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth.
A recent study reported that specific pyrazole derivatives demonstrated IC50 values ranging from 26 µM to 49 µM against various cancer cell lines, indicating their potential as anticancer agents .
Table 2: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Activity
Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Studies have shown that certain compounds can reduce inflammation in animal models, exhibiting effects comparable to standard anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the inhibition of inflammatory mediators such as cytokines and prostaglandins .
Case Studies
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against pathogenic bacteria. The study found that the presence of bromine at the para position significantly enhanced antimicrobial activity compared to non-brominated analogs .
- Anticancer Research : A comprehensive evaluation of several pyrazole-based compounds revealed that those with alkyl substitutions exhibited better cytotoxicity against A549 cells, leading to further investigations into their apoptotic mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of precursor pyrazole derivatives. For example, bromine (Br₂) in aqueous media is used to introduce bromine at the C4 position of the pyrazole ring . Optimization involves controlling stoichiometry (e.g., Br₂:precursor molar ratio 1:1.2) and reaction temperature (0–5°C to minimize side reactions). Post-reaction purification via recrystallization (e.g., petroleum ether) improves yield . Monitoring by TLC or HPLC ensures reaction completion.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, especially for brominated pyrazoles . Complementary techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., bromine-induced deshielding at C4).
- Mass spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 294.02 for C₈H₁₄Br₂N₃) .
- IR spectroscopy : To detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >150°C suggests robust stability) .
- Karl Fischer titration : Measures residual moisture (<0.5% w/w recommended for hygroscopic hydrobromide salts) .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives of this compound for pharmacological studies?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization. ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to prioritize synthetic targets . Molecular docking (e.g., AutoDock Vina) screens potential binding affinities against biological targets (e.g., antimicrobial enzymes) .
Q. What strategies resolve contradictions in reported bioactivity data for brominated pyrazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter hydrophobicity .
- Assay conditions : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure reproducibility .
- Metabolite interference : LC-MS/MS identifies degradation products that may inhibit/activate targets .
Q. How can regioselectivity challenges during bromination be addressed?
- Methodological Answer : Competing bromination at undesired positions (e.g., C5 instead of C4) is mitigated by:
- Directing groups : Use electron-withdrawing groups (e.g., –NO₂) to steer bromine to C4 .
- Catalytic systems : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance regioselectivity via solvent effects .
- In situ monitoring : Raman spectroscopy tracks reaction progress to halt at optimal conversion .
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
